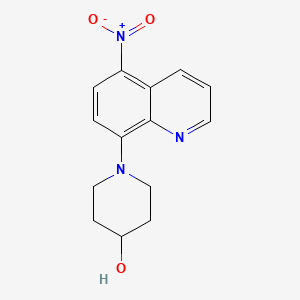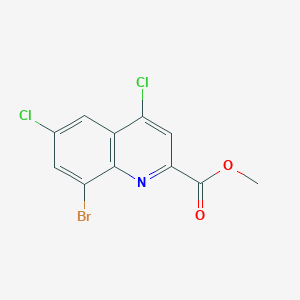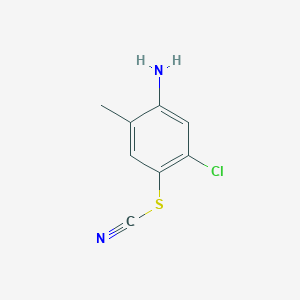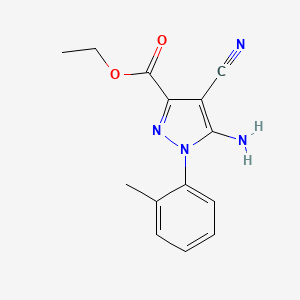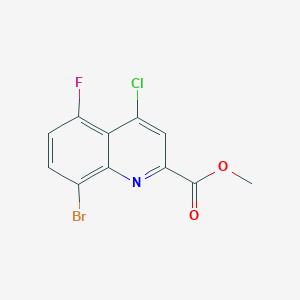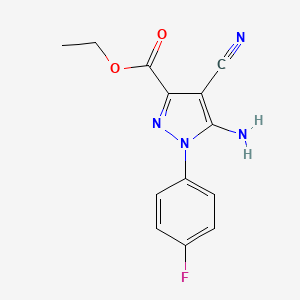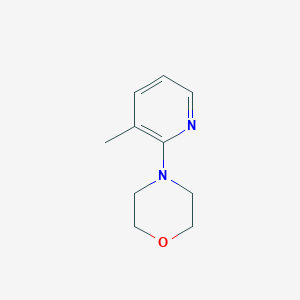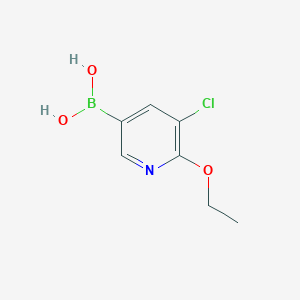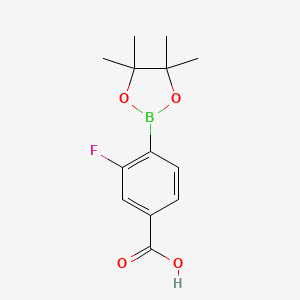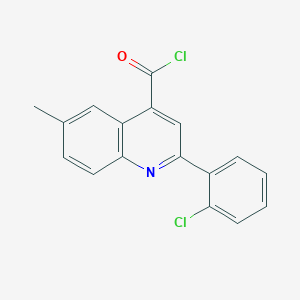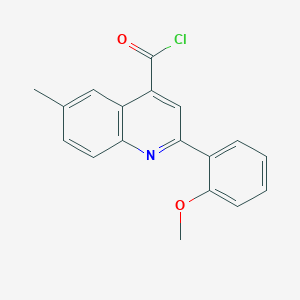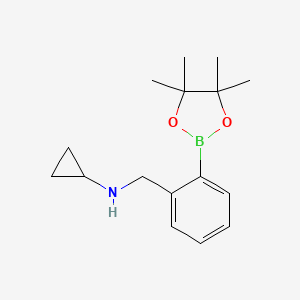![molecular formula C12H17ClN2O2 B1420555 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide CAS No. 331761-39-8](/img/structure/B1420555.png)
2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
Vue d'ensemble
Description
“2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide” is a chemical compound with the molecular formula C12H17ClN2O2 . It has a molecular weight of 256.73 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The molecular weight is 256.73 , but other properties like boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Compounds : This compound is used in the synthesis of various novel chemical compounds. For instance, it reacts with aromatic aldehydes to yield N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide and further cyclization with thioglycolic acid produces 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl) acetamide (Fuloria et al., 2009).
Crystal Structure Analysis : The crystal structure of (2-methyl-phenoxy)-acetohydrazide, a related compound, has been studied, revealing its molecular arrangement and hydrogen bonding patterns (Sharma et al., 2015).
Antimicrobial and Antifungal Evaluation
- Antibacterial and Antifungal Activities : Various derivatives synthesized using this compound have been evaluated for antibacterial and antifungal activities. For instance, certain derivatives showed significant antibacterial activity against strains like Staphylococcus epidermidis and Klebsiella pneumoniae, as well as notable anthelmintic activity against earthworms (Varshney et al., 2014).
Anticancer Research
- Synthesis of Anticancer Agents : Derivatives of 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide have been synthesized and evaluated for their anticancer activities. Some compounds exhibited strong growth inhibition against various cancer cell lines like gastric, cervical, and breast cancer cells (Şenkardeş et al., 2021).
Other Biological Activities
- Lipase and α-Glucosidase Inhibition : Synthesized compounds using 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide have been screened for their lipase and α-glucosidase inhibition properties. Certain derivatives showed promising results in these activities (Bekircan et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-7(2)9-5-10(13)8(3)4-11(9)17-6-12(16)15-14/h4-5,7H,6,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZGQKVYRWISRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



